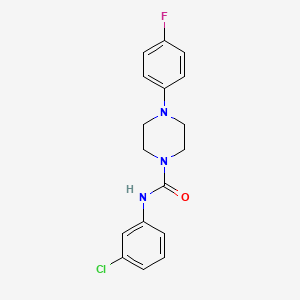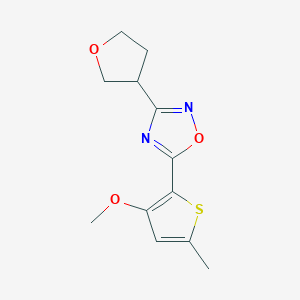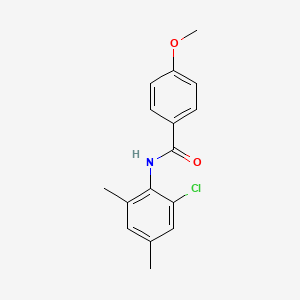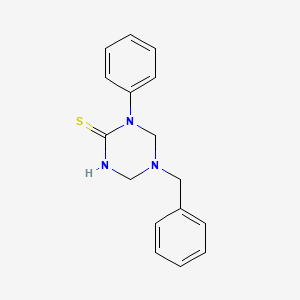![molecular formula C16H17N3O3S B5677092 3-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-butenamide](/img/structure/B5677092.png)
3-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves intricate chemical reactions, demonstrating the complexity of achieving specific molecular structures. For example, studies have detailed the synthesis of extended π-conjugated chromophores and various sulfonamide derivatives, indicating the versatility and complexity of synthetic strategies in organic chemistry (Antony et al., 2019), (Wen-jun, 2007).
Molecular Structure Analysis
Molecular structure analyses of related compounds reveal diverse structural features and stability factors, such as hydrogen bonding and π–π stacking interactions, which significantly influence molecular packing and alignment (Antony et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving similar compounds showcase a wide range of reactivities and product formations. For instance, the electrochemical synthesis of cobalt(II) complexes with tosylamides highlights the methodological advancements in the synthesis of metal-organic frameworks (Cabaleiro et al., 2000).
Physical Properties Analysis
Studies on the physical properties of similar compounds have been conducted, focusing on aspects such as thermal stability, optical properties, and crystallization behavior, which are crucial for understanding the material's suitability for various applications (Antony et al., 2019).
Chemical Properties Analysis
The chemical properties of related compounds, including reactivity under different conditions and the formation of various derivatives, are explored through synthetic routes and reaction mechanisms, providing insights into the molecule's versatility and potential applications (Wen-jun, 2007), (Cabaleiro et al., 2000).
properties
IUPAC Name |
3-methyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-12(2)11-16(20)18-13-6-8-14(9-7-13)23(21,22)19-15-5-3-4-10-17-15/h3-11H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKVIXPZGCBRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794068 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-butenamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-2-[3-(cyclopentylamino)-3-oxopropyl]-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5677016.png)
![N-cyclopropyl-3-[5-(imidazo[1,2-a]pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5677019.png)
![2-(2-phenylethyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5677025.png)

![3-[3-(2-methoxyphenoxy)propyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B5677034.png)
![3-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-5-fluoropyridine](/img/structure/B5677039.png)

![9-[(3-hydroxyphenyl)acetyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5677042.png)
![{1-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-4-piperidinyl}(phenyl)methanone](/img/structure/B5677051.png)


![2-[4-(2-naphthylmethyl)-1-piperazinyl]ethanol](/img/structure/B5677085.png)
![N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5677096.png)
